molecular formula C5H9N3O2S B13568703 N,N-dimethyl-1H-pyrazole-3-sulfonamide

N,N-dimethyl-1H-pyrazole-3-sulfonamide

Cat. No.: B13568703
M. Wt: 175.21 g/mol
InChI Key: LFSGXUZGLGDOQL-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-pyrazole-3-sulfonamide is a chemical compound with the molecular formula C5H9N3O2S and a molecular weight of 175.21 g/mol It is characterized by a pyrazole ring substituted with a sulfonamide group and two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-pyrazole-3-sulfonamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds or through 1,3-dipolar cycloaddition reactions . These methods are favored for their efficiency in producing highly substituted pyrazoles. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions (MCR) and one-pot processes to enhance atomic efficiency and reduce waste . These methods align with green chemistry principles, utilizing metal-free and solvent-free reactions where possible to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-pyrazole-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-pyrazole-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit carbonic anhydrase isoenzymes, which play a role in various physiological processes . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N,N-dimethyl-1H-pyrazole-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group on the nitrogen atom enhances its stability and reactivity compared to other pyrazole derivatives .

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

N,N-dimethyl-1H-pyrazole-5-sulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-4-6-7-5/h3-4H,1-2H3,(H,6,7)

InChI Key

LFSGXUZGLGDOQL-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=NN1

Origin of Product

United States

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